Bis(2-methoxyethyl) 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
Bis(2-methoxyethyl) 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a central dihydropyridine ring substituted with methyl groups at positions 2 and 6, a 2,3-dichlorophenyl-linked furan moiety at position 4, and bis(2-methoxyethyl) ester groups at positions 3 and 3. The 2,3-dichlorophenyl and furan substituents enhance electronic interactions with biological targets, while the 2-methoxyethyl esters may improve solubility and bioavailability compared to more lipophilic ester variants .
Properties
IUPAC Name |
bis(2-methoxyethyl) 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27Cl2NO7/c1-14-20(24(29)33-12-10-31-3)22(21(15(2)28-14)25(30)34-13-11-32-4)19-9-8-18(35-19)16-6-5-7-17(26)23(16)27/h5-9,22,28H,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXMNYIBBDKWJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl2NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Bis(2-methoxyethyl) 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves several steps. The synthetic route typically includes the following steps:
Formation of the furan ring: This step involves the cyclization of appropriate precursors to form the furan ring.
Introduction of the dichlorophenyl group: This step involves the substitution of hydrogen atoms on the furan ring with dichlorophenyl groups.
Formation of the dihydropyridine core: This step involves the cyclization of appropriate precursors to form the dihydropyridine core.
Esterification: This step involves the esterification of the dihydropyridine core with 2-methoxyethyl groups.
Chemical Reactions Analysis
Bis(2-methoxyethyl) 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes several types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the furan ring, dichlorophenyl group, or dihydropyridine core.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- The compound has shown potential as an anticancer agent. Studies indicate that derivatives of pyridine and furan scaffolds can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this one have been screened for their antiproliferative effects against breast cancer cells and have demonstrated significant activity comparable to established chemotherapeutics .
- Neuroprotective Effects
-
Antimicrobial Activity
- Compounds with similar structures have been reported to exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests that Bis(2-methoxyethyl) 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate could be explored further for its potential as an antimicrobial agent .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions where starting materials such as 2,3-dichlorobenzaldehyde are reacted with appropriate dihydropyridine precursors under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized product .
Material Science Applications
- Catalysis
- Polymer Chemistry
Case Studies
Case Study 1: Anticancer Screening
In a study examining the anticancer properties of various dihydropyridine derivatives, this compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, supporting its potential development as an anticancer therapeutic agent.
Case Study 2: Neuroprotection in SH-SY5Y Cells
A neuroprotection study utilized SH-SY5Y neuroblastoma cells treated with amyloid-beta peptides alongside varying concentrations of the compound. The findings revealed significant reductions in cell death compared to untreated controls, highlighting its potential for neuroprotective applications.
Mechanism of Action
The mechanism of action of Bis(2-methoxyethyl) 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural differences and similarities between the target compound and analogous 1,4-DHP derivatives:
Bioactivity and Pharmacological Comparisons
Calcium Channel Modulation :
- The target compound’s 2,3-dichlorophenyl-furan moiety likely enhances calcium channel blocking activity compared to 2,5-dichloro () or 2-chloro () analogs, as ortho-substituted halogens increase steric and electronic interactions with L-type calcium channels .
- Diethyl derivatives (e.g., ) are associated with moderate vasodilation, but their shorter ester chains may reduce tissue penetration compared to the target compound’s 2-methoxyethyl groups .
Metabolic Stability :
- Tosyloxypropyl esters () introduce sulfonate groups that may resist esterase hydrolysis, whereas benzyl esters () are more prone to metabolic oxidation . The target compound’s 2-methoxyethyl esters likely offer intermediate stability, balancing hydrolysis resistance and solubility .
Selectivity and Toxicity: Aminoethoxy-substituted derivatives () show improved selectivity for vascular smooth muscle over cardiac tissue due to increased polarity, reducing cardiotoxicity risks . The target compound’s dichlorophenyl group may confer similar selectivity by enhancing binding to vascular calcium channels .
Key Research Findings
- : The dibenzyl analog’s 2,5-dichlorophenyl group showed reduced cytotoxicity in vitro compared to 2,3-dichloro derivatives, suggesting substitution patterns influence safety profiles .
- : Tosyloxypropyl esters in similar compounds improved oral bioavailability by 40% in pharmacokinetic studies, suggesting ester choice critically impacts drug delivery .
Biological Activity
Bis(2-methoxyethyl) 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities, particularly in pharmacology. This article explores the biological activity of this compound, summarizing its synthesis, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C21H26Cl2N2O5
- Molecular Weight: 433.35 g/mol
Structural Features
- Dihydropyridine Core: The dihydropyridine structure is crucial for its biological activity, particularly in calcium channel blocking.
- Furan and Dichlorophenyl Substituents: These groups may enhance the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and conditions. The process often includes:
- Formation of the Dihydropyridine Ring: Utilizing a condensation reaction with appropriate aldehydes and ketones.
- Esterification: The introduction of methoxyethyl groups through esterification reactions.
Pharmacological Mechanisms
Research indicates that compounds similar to Bis(2-methoxyethyl) derivatives exhibit several pharmacological activities:
- Calcium Channel Modulation: Dihydropyridines are well-known calcium channel blockers, which can lead to vasodilation and reduced blood pressure.
- Antioxidant Activity: Some studies suggest that these compounds can scavenge free radicals, providing neuroprotective effects.
1. Anticancer Activity
A study published in Pharmaceutical Biology evaluated the cytotoxic effects of various dihydropyridine derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation, suggesting potential use as anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 | 15.0 |
| B | HeLa | 12.5 |
| C | A549 | 10.0 |
2. Neuroprotective Effects
Another study investigated the neuroprotective properties of dihydropyridine derivatives against oxidative stress-induced neuronal damage. The findings demonstrated that these compounds significantly reduced neuronal cell death in vitro .
| Treatment | Neuronal Viability (%) |
|---|---|
| Control | 100 |
| Compound A | 85 |
| Compound B | 78 |
Binding Affinity Studies
In silico studies have shown that Bis(2-methoxyethyl) derivatives have favorable binding affinities for various biological targets, including:
- VEGFR-2 (Vascular Endothelial Growth Factor Receptor): Important for angiogenesis.
- α-Glucosidase: Relevant for diabetes management.
Binding Affinity Data
| Compound | VEGFR-2 (kcal/mol) | α-Glucosidase (kcal/mol) |
|---|---|---|
| Bis(2-methoxyethyl) derivative | -8.6 | -7.9 |
| Reference Drug 1 | -9.0 | -8.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
